molecular formula C7H4BrF3O2S B12844396 3-Bromo-5-fluorophenyl difluoromethyl sulphone

3-Bromo-5-fluorophenyl difluoromethyl sulphone

Cat. No.: B12844396
M. Wt: 289.07 g/mol
InChI Key: NXCKFGZGDLSMBV-UHFFFAOYSA-N
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Description

3-Bromo-5-fluorophenyl difluoromethyl sulphone: is an organic compound with the molecular formula C7H4BrF3O2S and a molecular weight of 289.07 g/mol . This compound is characterized by the presence of bromine, fluorine, and sulphone functional groups, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-fluorophenyl difluoromethyl sulphone can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The sulphone group can be reduced to a sulfide or oxidized to a sulfoxide under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as organolithium or Grignard reagents can be used to replace the bromine or fluorine atoms.

    Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride can be employed.

Major Products Formed:

    Substitution Reactions: Products with different functional groups replacing the bromine or fluorine atoms.

    Oxidation and Reduction Reactions: Sulfoxides or sulfides, depending on the reaction conditions.

Scientific Research Applications

Chemistry: 3-Bromo-5-fluorophenyl difluoromethyl sulphone is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound can be used to develop new drugs with potential therapeutic effects. Its unique structure allows for the exploration of new molecular targets and pathways.

Industry: The compound is valuable in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-5-fluorophenyl difluoromethyl sulphone involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine, fluorine, and sulphone groups allows the compound to form strong interactions with these targets, leading to the desired biological or chemical effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

  • 3-Bromo-5-fluorophenyl methyl sulphone
  • 3-Bromo-5-fluorophenyl ethyl sulphone
  • 3-Bromo-5-fluorophenyl propyl sulphone

Comparison: Compared to its analogs, 3-Bromo-5-fluorophenyl difluoromethyl sulphone is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability.

Properties

Molecular Formula

C7H4BrF3O2S

Molecular Weight

289.07 g/mol

IUPAC Name

1-bromo-3-(difluoromethylsulfonyl)-5-fluorobenzene

InChI

InChI=1S/C7H4BrF3O2S/c8-4-1-5(9)3-6(2-4)14(12,13)7(10)11/h1-3,7H

InChI Key

NXCKFGZGDLSMBV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1S(=O)(=O)C(F)F)Br)F

Origin of Product

United States

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